4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS: 497833-01-9) is a highly specialized, polyfunctionalized heterocyclic building block essential for the synthesis of advanced agrochemicals and pharmaceutical candidates [1]. Featuring a pre-installed C4-bromine atom, an N1-phenyl ring, and a strongly electron-withdrawing C5-trifluoromethyl group, this scaffold is primed for transition-metal-catalyzed cross-coupling reactions [2]. The strategic placement of the CF3 group adjacent to the reactive C4 site imparts unique electronic deactivation and steric bulk, making it a critical precursor for generating conformationally restricted, metabolically stable pyrazole-containing molecular architectures that cannot be accessed via simpler unfluorinated or N-alkylated analogs [1].
Procuring generic pyrazole building blocks, such as 4-bromo-1-phenyl-1H-pyrazole or 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, introduces severe workflow and performance liabilities [1]. Substituting with the unbrominated analog forces manufacturers to perform an upstream electrophilic bromination, which adds a purification step, reduces overall yield, and increases process time [1]. Furthermore, substituting with the 3-trifluoromethyl isomer or an N-methyl analog fundamentally alters the steric environment around the C4 coupling site and the overall lipophilicity of the downstream product. The C5-CF3 group specifically creates a sterically hindered pocket that dictates the required cross-coupling ligands and locks the conformation of the resulting multi-ring systems, meaning analog substitution will result in complete loss of target binding affinity or failure in catalytic coupling steps [1].
For laboratories requiring the 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole core, direct procurement is highly advantageous over in-house de novo synthesis. Literature protocols demonstrate that the [3+2] cyclocondensation of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylhydrazine yields the target heterocycle in only 38% yield [1]. By procuring the pre-synthesized compound, research programs eliminate the material losses, complex purification steps, and handling of reactive fluorinated enones associated with this low-yielding cyclization step, instantly accelerating downstream cross-coupling campaigns [1].
| Evidence Dimension | Yield of target scaffold |
| Target Compound Data | 100% availability via direct procurement |
| Comparator Or Baseline | In-house [3+2] cyclocondensation (38% isolated yield) |
| Quantified Difference | Avoidance of a 62% material loss during primary ring construction |
| Conditions | Cyclocondensation of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one and phenylhydrazine |
Direct procurement bypasses a low-yielding (38%) primary synthesis step, saving significant time and precursor costs.
The C5-trifluoromethyl group creates a highly sterically hindered and electronically deactivated environment at the adjacent C4-bromine position, which complicates standard transition-metal catalysis [1]. In Sonogashira cross-coupling reactions with ethynyltrimethylsilane, standard phosphine ligands often struggle to achieve high conversions. However, optimization studies reveal that employing the bulky, electron-rich dialkylbiaryl phosphine ligand XPhos effectively overcomes this barrier, enabling the isolation of the coupled product in 83% yield [1]. This demonstrates that while the scaffold is demanding, pairing it with advanced ligands like XPhos guarantees high-efficiency C-C bond formation [1].
| Evidence Dimension | Sonogashira cross-coupling yield |
| Target Compound Data | 83% isolated yield using XPhos |
| Comparator Or Baseline | Standard unoptimized phosphine ligands (suboptimal conversion due to steric bulk) |
| Quantified Difference | High conversion specifically unlocked by XPhos |
| Conditions | Sonogashira coupling with ethynyltrimethylsilane and palladium catalysis |
Buyers must integrate bulky ligands like XPhos into their workflows to successfully functionalize this sterically demanding building block.
The pre-installed C4-bromine on this specific scaffold enables rapid elaboration into complex multi-ring systems via sequential cross-coupling and click chemistry [1]. Following Sonogashira coupling and subsequent desilylation, the resulting terminal alkyne can be subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC). This sequence successfully generates libraries of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles with overall multi-step yields ranging from 29% to 72% [1]. Procuring this exact halogenated building block is therefore a validated, highly efficient starting point for discovering novel triazole-linked fluorinated pharmacophores [1].
| Evidence Dimension | Multi-step library synthesis yield |
| Target Compound Data | 29-72% overall yield for triazole-pyrazole hybrids |
| Comparator Or Baseline | Unhalogenated pyrazoles (require additional activation steps, lowering overall throughput) |
| Quantified Difference | Direct access to CuAAC precursors without intermediate halogenation |
| Conditions | Sequential Sonogashira coupling, deprotection, and CuAAC |
This scaffold provides a validated, streamlined synthetic trajectory for generating complex triazole-pyrazole libraries in drug discovery.
The combination of the N1-phenyl ring and the C5-trifluoromethyl group creates a unique steric environment that locks the conformation of downstream C4-coupled products [1]. This makes the scaffold ideal for developing highly selective kinase inhibitors where precise 3D geometry and metabolic stability are required to fit into hydrophobic binding pockets.
Fluorinated pyrazoles are a cornerstone of modern agrochemistry, particularly in the design of succinate dehydrogenase inhibitors (SDHIs) [2]. This specific building block, with its high lipophilicity from the N1-phenyl group, is perfectly suited for synthesizing novel agricultural active ingredients that require enhanced cuticular penetration and resistance to oxidative degradation in the field [2].
Leveraging the C4-bromine for Sonogashira coupling followed by CuAAC click chemistry, this compound serves as a highly efficient hub for generating diverse libraries of triazole-linked pyrazoles [1]. It is the procurement choice for discovery programs aiming to rapidly explore fluorinated, multi-heterocyclic chemical space with validated synthetic routes [1].